What is the biochemical pathway of tetradecanoate synthesis
What is the biochemical pathway of tetradecanoate synthesis
An In-depth Technical Guide to the Biochemical Pathway of Tetradecanoate Synthesis
Introduction
Tetradecanoic acid, more commonly known as myristic acid, is a 14-carbon saturated fatty acid (14:0) integral to various biological processes. It is found in many animal and vegetable fats, notably in nutmeg butter and palm kernel oil. Beyond its role as an energy storage molecule, tetradecanoate is a crucial substrate for N-myristoylation, a post-translational modification where the fatty acid is covalently attached to the N-terminal glycine (B1666218) of proteins. This modification is vital for membrane targeting and signal transduction of numerous proteins involved in cellular regulation and oncogenesis. This guide provides a comprehensive overview of the de novo synthesis pathway of tetradecanoate, tailored for researchers, scientists, and drug development professionals.
The Core Biochemical Pathway of Tetradecanoate Synthesis
De novo fatty acid synthesis is an anabolic process that occurs in the cytosol of various tissues, including the liver and adipose tissue in mammals.[1][2] The pathway builds fatty acids by sequentially adding two-carbon units derived from acetyl-CoA. While the primary product of the mammalian Fatty Acid Synthase (FAS) complex is the 16-carbon palmitate, tetradecanoate is a key intermediate (myristoyl-ACP) and can be released as a final product.[3][4]
Substrate Provision: The Citrate (B86180) Shuttle
The primary building block, acetyl-CoA, is predominantly generated within the mitochondria from pyruvate (B1213749) oxidation and amino acid catabolism. However, the inner mitochondrial membrane is impermeable to acetyl-CoA.[5] To transport it to the cytosol for fatty acid synthesis, the citrate shuttle is employed.[4][6]
-
Citrate Formation: Inside the mitochondrion, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase.
-
Citrate Transport: Citrate is transported across the inner mitochondrial membrane into the cytosol by the citrate transporter.
-
Cytosolic Acetyl-CoA Regeneration: In the cytosol, the enzyme ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, an ATP-dependent reaction.[4]
This shuttle effectively moves acetyl-CoA units to the site of fatty acid synthesis.
The Committed Step: Malonyl-CoA Formation
The first committed and rate-limiting step of fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme that uses bicarbonate (HCO₃⁻) as the carbon source and requires ATP.[1][7]
Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi
ACC is a major site of regulation for the entire pathway, being allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs.[4]
The Elongation Cycle: Fatty Acid Synthase (FAS)
The subsequent reactions are carried out by a large, multifunctional enzyme complex called Fatty Acid Synthase (FAS) .[6][8] In mammals, FAS is a homodimer where each monomer contains seven distinct catalytic domains and an Acyl Carrier Protein (ACP) region. The growing fatty acid chain is covalently attached to the phosphopantetheine prosthetic group of the ACP domain, which shuttles the intermediate between the different catalytic sites.[1]
The synthesis of a saturated fatty acid chain involves a repeating four-step sequence:
-
Condensation (catalyzed by β-ketoacyl-ACP synthase, KS): The cycle begins with the condensation of an acetyl group (the primer) with a malonyl group attached to ACP. The acetyl group attacks the malonyl-ACP, with the release of CO₂ from the malonyl group's carboxyl. This forms a four-carbon β-ketoacyl-ACP.[1]
-
Reduction (catalyzed by β-ketoacyl-ACP reductase, KR): The β-keto group is reduced to a hydroxyl group using NADPH as the reducing agent.[6]
-
Dehydration (catalyzed by β-hydroxyacyl-ACP dehydratase, DH): A molecule of water is removed from the β-hydroxyacyl-ACP intermediate to create a double bond, forming a trans-Δ²-enoyl-ACP.[6]
-
Reduction (catalyzed by enoyl-ACP reductase, ER): The double bond is reduced using a second molecule of NADPH, yielding a saturated acyl-ACP that is two carbons longer than the starting acyl group.[6]
This four-carbon butyryl-ACP is then transferred back to the KS domain, and the cycle repeats. A new malonyl-ACP enters, and the butyryl group condenses with it to form a six-carbon intermediate. This process is repeated for a total of six cycles after the initial priming step to produce the 14-carbon myristoyl-ACP.
Chain Termination and Tetradecanoate Release
The length of the final fatty acid product is determined by the specificity of the seventh FAS enzyme domain, the Thioesterase (TE) .[9][10] This domain catalyzes the hydrolysis of the bond linking the fatty acid chain to the ACP. In most mammalian tissues, the TE domain has a strong preference for the 16-carbon palmitoyl-ACP, leading to the release of palmitate. However, the TE can also act on shorter chain intermediates. Specific thioesterases that preferentially cleave medium-chain fatty acids (including C14) exist, particularly in tissues like the mammary gland.[11] Furthermore, even the standard mammalian FAS complex can release a spectrum of products, including myristate (14:0) and stearate (B1226849) (18:0), albeit at lower rates than palmitate.[3]
Stoichiometry of Tetradecanoate Synthesis
The synthesis of one molecule of tetradecanoate (C14) begins with one molecule of acetyl-CoA as the primer and requires six molecules of malonyl-CoA for the subsequent elongation cycles. Since each malonyl-CoA is synthesized from acetyl-CoA, a total of seven acetyl-CoA molecules are needed.
-
Malonyl-CoA Formation: 6 Acetyl-CoA + 6 CO₂ + 6 ATP → 6 Malonyl-CoA + 6 ADP + 6 Pi + 6 H⁺
-
FAS Elongation Cycles: 1 Acetyl-CoA + 6 Malonyl-CoA + 12 NADPH + 12 H⁺ → 1 Tetradecanoyl-CoA + 6 CO₂ + 12 NADP⁺ + 5 H₂O + 7 CoASH
The overall net reaction for the synthesis of tetradecanoate from acetyl-CoA in the cytosol is:
7 Acetyl-CoA + 6 ATP + 12 NADPH + 12 H⁺ → Tetradecanoate + 7 CoASH + 6 ADP + 6 Pi + 12 NADP⁺ + 5 H₂O
Quantitative Data
Table 1: Physicochemical Properties of Tetradecanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O₂ | |
| Molecular Weight | 228.37 g/mol | |
| Melting Point | 52-54 °C | [12] |
| Boiling Point | 250 °C (at 100 mmHg) | [12] |
| Appearance | White crystalline solid | |
| Solubility | Insoluble in water; soluble in ethanol, ether |
Table 2: Representative Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis
Note: Kinetic values can vary significantly based on species, isoform, and experimental conditions (pH, temperature, substrate concentrations). The data below are representative values compiled from various studies.
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source Organism | Reference |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 20 - 150 | ~0.5 - 5 | Various (E. coli, Rat) | [13][14] |
| Acetyl-CoA Carboxylase (ACC) | ATP | 20 - 100 | - | Various | [14] |
| Acetyl-CoA Carboxylase (ACC) | HCO₃⁻ | 1000 - 10000 | - | Various | [15] |
| Fatty Acid Synthase (FAS) | Acetyl-CoA | 3 - 10 | ~1.5 | Murine | [16] |
| Fatty Acid Synthase (FAS) | Malonyl-CoA | 5 - 20 | - | Murine | [16] |
| Fatty Acid Synthase (FAS) | NADPH | 5 - 15 | - | Murine | [16] |
Key Experimental Protocols
Protocol: Assay of Fatty Acid Synthase (FAS) Activity via NADPH Consumption
This is the most common method for measuring overall FAS activity by spectrophotometrically monitoring the decrease in NADPH absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[17][18]
Materials:
-
Purified FAS enzyme or tissue/cell lysate
-
Assay Buffer: 100 mM Potassium Phosphate (pH 6.5-7.0), 1 mM EDTA, 1 mM DTT
-
Acetyl-CoA stock solution (10 mM)
-
Malonyl-CoA stock solution (10 mM)
-
NADPH stock solution (10 mM)
-
UV-Vis Spectrophotometer with temperature control (37 °C) and 340 nm wavelength capability
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction master mix in the assay buffer containing final concentrations of 200 µM NADPH and 50 µM Acetyl-CoA.
-
Add 980 µL of the master mix to a cuvette and equilibrate to 37 °C in the spectrophotometer.
-
Add 10 µL of the enzyme sample (e.g., purified FASN or protein extract) to the cuvette, mix by gentle inversion, and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate of NADPH oxidation independent of malonyl-CoA.[18]
-
Initiate the FAS-specific reaction by adding 10 µL of Malonyl-CoA stock solution (final concentration ~80-100 µM).[19]
-
Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 10-15 minutes.
-
Calculation: Determine the rate of absorbance change (ΔA₃₄₀/min) from the linear portion of the curve after adding malonyl-CoA. Subtract the baseline rate from this value.
-
Calculate FAS activity using the Beer-Lambert law: Activity (nmol NADPH/min/mg protein) = (ΔA₃₄₀/min) / (6.22 * mg protein in cuvette) * 1000
Protocol: Isolation of Myristic Acid from Nutmeg
This protocol involves the extraction of the triglyceride trimyristin (B1681580) from nutmeg, followed by saponification (base-catalyzed hydrolysis) to yield myristic acid.[12][20][21]
Materials:
-
Ground nutmeg
-
tert-Butyl methyl ether (or chloroform/diethyl ether)
-
6 M NaOH solution
-
95% Ethanol
-
Concentrated HCl
-
Reflux apparatus, vacuum filtration setup (Hirsch or Büchner funnel), beakers, ice bath
Procedure:
-
Extraction: Reflux ~1.0 g of ground nutmeg with 3-5 mL of tert-butyl methyl ether for 10-15 minutes to extract the fats.[20]
-
Filter the hot mixture to remove the solid nutmeg powder. Wash the solid with a small amount of fresh hot solvent.
-
Evaporate the solvent from the filtrate to obtain crude trimyristin as a solid/oily residue.
-
Purification (Optional): Recrystallize the crude trimyristin from hot acetone (B3395972) to obtain pure white crystals.
-
Hydrolysis (Saponification): Weigh approximately 60 mg of the trimyristin and place it in a round-bottom flask. Add 2 mL of 6 M NaOH and 2 mL of 95% ethanol.[12]
-
Reflux the mixture gently for 45-60 minutes. The solution should become clear, indicating complete saponification.[20]
-
Cool the reaction mixture and pour it into a beaker containing ~10 mL of water.
-
Acidification: In a fume hood, carefully add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate (myristic acid) forms.[20]
-
Cool the beaker in an ice bath for 10-15 minutes to maximize precipitation.
-
Isolation: Collect the solid myristic acid by vacuum filtration. Wash the crystals with several small portions of cold water.
-
Allow the product to air dry completely and determine its mass and melting point (literature: 54-55 °C).[21]
Protocol: Analysis of Fatty Acids by Gas Chromatography (GC)
GC is the standard method for separating and quantifying fatty acids. They are first converted to more volatile Fatty Acid Methyl Esters (FAMEs).[22][23]
Materials:
-
Fatty acid sample (e.g., isolated myristic acid or total lipid extract)
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Derivatization agent: 6% H₂SO₄ in methanol (B129727) (or BF₃ in methanol)[22]
-
Organic solvent: Hexane or petroleum ether
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar phase like Nukol™ or Carbowax).[24][25]
Procedure:
-
Sample Preparation: To a known mass of the fatty acid sample in a screw-cap glass tube, add a known amount of internal standard.
-
Derivatization (Transesterification): Add 1-2 mL of 6% H₂SO₄ in methanol. Seal the tube tightly.[22]
-
Heat the mixture in a water bath or oven at 100 °C for 1-2 hours.[22]
-
Extraction: Cool the sample to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds.
-
Centrifuge briefly to separate the layers. The FAMEs will be in the upper organic (hexane) layer.
-
Carefully transfer the upper layer to a clean GC vial.
-
GC Analysis: Inject 1 µL of the sample into the GC-FID. The instrument separates the FAMEs based on their chain length and degree of unsaturation.
-
Quantification: Identify the peak corresponding to myristic acid methyl ester based on its retention time compared to a known standard. Quantify its amount by comparing its peak area to the peak area of the internal standard.
Conclusion
The synthesis of tetradecanoate is a fundamental metabolic process integrated within the larger framework of de novo lipogenesis. Governed by the coordinated actions of the citrate shuttle, acetyl-CoA carboxylase, and the fatty acid synthase complex, this pathway is tightly regulated to meet cellular demands. For researchers in drug development, the enzymes of this pathway, particularly ACC and FAS, represent critical therapeutic targets.[26] Their upregulation in various cancers and metabolic diseases makes them attractive for inhibitor design. A thorough understanding of the biochemical steps, enzyme kinetics, and analytical methodologies outlined in this guide is essential for advancing research in these fields.
References
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